molecular formula C8H4BrF4NO B15381463 3-Bromo-2-fluoro-6-(trifluoromethyl)benzamide

3-Bromo-2-fluoro-6-(trifluoromethyl)benzamide

Cat. No.: B15381463
M. Wt: 286.02 g/mol
InChI Key: IXCRUEDNJQIZCX-UHFFFAOYSA-N
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Description

3-Bromo-2-fluoro-6-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C8H4BrF4NO and its molecular weight is 286.02 g/mol. The purity is usually 95%.
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Q & A

Q. Basic: What synthetic strategies are effective for introducing bromine and fluorine substituents into benzamide derivatives?

The synthesis of polyhalogenated benzamides typically involves sequential halogenation and functional group transformations. For bromine introduction, electrophilic bromination (e.g., using Br₂ with Lewis acids like FeBr₃) or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura with bromoaryl boronic acids) is common. Fluorination may employ Balz-Schiemann reactions (via diazonium intermediates) or direct fluorinating agents (e.g., Selectfluor®). The trifluoromethyl group is often introduced via nucleophilic displacement or using CF₃Cu reagents. Post-synthetic amidation can be achieved by coupling a benzoic acid derivative with an amine using EDCI/HOBt.
Key considerations :

  • Steric hindrance from multiple substituents may necessitate optimized reaction temperatures and catalysts.
  • Monitor reaction progress via TLC or HPLC to avoid over-halogenation .

Q. Advanced: How can X-ray crystallography resolve structural ambiguities in halogenated benzamides, and what analytical pitfalls should be avoided?

X-ray crystallography remains the gold standard for unambiguous structural determination. For halogenated benzamides:

  • Data collection : Use high-resolution synchrotron sources to mitigate absorption effects from heavy atoms (e.g., Br).
  • Software tools : SHELX (for structure solution and refinement) and Mercury (for visualization and packing analysis) are critical. SHELXL’s constraints can refine disordered trifluoromethyl groups .
  • Common pitfalls :
    • Overinterpretation of weak electron density for fluorine atoms.
    • Incorrect handling of twinning in crystals with heavy halogens.
      Validation : Cross-validate with NMR (¹⁹F, ¹H) and DFT calculations to confirm bond lengths and angles .

Q. Basic: What spectroscopic techniques are optimal for characterizing the substitution pattern of this compound?

  • NMR :
    • ¹H NMR: Identify aromatic protons; deshielding from electron-withdrawing groups (e.g., -CF₃) shifts signals downfield.
    • ¹⁹F NMR: Distinct signals for -F and -CF₃ (δ ~ -60 ppm for CF₃, -110 ppm for aromatic F).
    • ¹³C NMR: Confirm amide carbonyl (δ ~ 165-170 ppm).
  • IR : Strong absorbance at ~1650 cm⁻¹ (amide C=O stretch).
  • Mass Spectrometry : High-resolution MS (ESI-TOF) confirms molecular ion ([M+H]⁺) and isotopic patterns for Br .

Q. Advanced: How do electron-withdrawing groups (-CF₃, -F, -Br) influence the reactivity of the benzamide core in cross-coupling reactions?

  • Electronic effects : -CF₃ and -F deactivate the aromatic ring, slowing electrophilic substitution but enhancing oxidative addition in Pd-catalyzed couplings.
  • Steric effects : Ortho-substituents (Br, F) hinder catalyst access, requiring bulky ligands (e.g., XPhos) for Suzuki-Miyaura reactions.
  • Case study : In Stille couplings, the trifluoromethyl group stabilizes transition states via inductive effects, improving yields .

Q. Basic: What purification methods are recommended for isolating 3-Bromo-2-fluoro-6-(trifluoromethyl)benzamide?

  • Chromatography : Use silica gel columns with gradient elution (hexane/EtOAc). Reverse-phase HPLC (C18 column, acetonitrile/water) resolves polar by-products.
  • Recrystallization : Employ mixed solvents (e.g., EtOH/H₂O) to exploit solubility differences.
    Note : Halogenated compounds often exhibit low solubility; sonication or heating may aid dissolution .

Q. Advanced: How can computational tools predict the biological activity of halogenated benzamides?

  • Docking studies : Use AutoDock Vina to model interactions with target proteins (e.g., enzymes with halogen-binding pockets).
  • QSAR : Correlate substituent electronic parameters (Hammett σ) with bioactivity data.
  • DFT calculations : Optimize geometry and calculate electrostatic potential surfaces to identify reactive sites .

Q. Basic: What are common impurities in the synthesis of this compound, and how are they identified?

  • By-products :
    • Debrominated analogs (due to reductive conditions).
    • Di-substituted isomers (poor regioselectivity).
  • Detection :
    • LC-MS for molecular weight confirmation.
    • ²D NMR (COSY, NOESY) to distinguish positional isomers .

Q. Advanced: What strategies mitigate halogen exchange reactions during functionalization?

  • Low-temperature reactions : Reduce kinetic competition between halogen displacement pathways.
  • Protecting groups : Temporarily block reactive sites (e.g., silyl ethers for -OH groups) to direct substitution.
  • Catalyst selection : Use Pd(0) catalysts for selective C-Br activation over C-F .

Q. Basic: How should researchers handle and store this compound to ensure stability?

  • Storage : Under inert atmosphere (Ar/N₂) at -20°C in amber vials to prevent photodegradation.
  • Safety : Use fume hoods for handling; consult SDS for halogen-specific hazards (e.g., bromine release under heat) .

Q. Advanced: What crystallographic metrics validate the quality of a refined structure?

  • R-factors : R₁ < 0.05 and wR₂ < 0.15 for high-quality data.
  • Residual density : < 1 e⁻/ų in the final Fourier map.
  • ADP consistency : Thermal motion (B-factors) should align with chemical environment (e.g., rigid aromatic rings vs. rotating CF₃) .

Properties

Molecular Formula

C8H4BrF4NO

Molecular Weight

286.02 g/mol

IUPAC Name

3-bromo-2-fluoro-6-(trifluoromethyl)benzamide

InChI

InChI=1S/C8H4BrF4NO/c9-4-2-1-3(8(11,12)13)5(6(4)10)7(14)15/h1-2H,(H2,14,15)

InChI Key

IXCRUEDNJQIZCX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C(F)(F)F)C(=O)N)F)Br

Origin of Product

United States

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